molecular formula C45H56F2N6O15 B10846184 AcAsp-Glu-Dif-Glu-Cha-Fab

AcAsp-Glu-Dif-Glu-Cha-Fab

Cat. No.: B10846184
M. Wt: 959.0 g/mol
InChI Key: FIGPTAABOPCRSH-BHTNCQBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AcAsp-Glu-Dif-Glu-Cha-Fab is a synthetic peptide conjugate hypothesized to mimic functional domains of glutenin subunits, which are critical determinants of protein quality in wheat. The inclusion of "Dif" (possibly difluorinated residues) and "Fab" (fragment antigen-binding domain) implies engineered stability and targeting capabilities, respectively.

Properties

Molecular Formula

C45H56F2N6O15

Molecular Weight

959.0 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3,3-diphenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-cyclohexylpropanoyl]amino]-5,5-difluoro-2-oxopentanoic acid

InChI

InChI=1S/C45H56F2N6O15/c1-24(54)48-32(23-36(59)60)43(65)49-29(18-20-35(57)58)41(63)53-38(37(26-13-7-3-8-14-26)27-15-9-4-10-16-27)44(66)50-28(17-19-34(55)56)40(62)52-31(21-25-11-5-2-6-12-25)42(64)51-30(22-33(46)47)39(61)45(67)68/h3-4,7-10,13-16,25,28-33,37-38H,2,5-6,11-12,17-23H2,1H3,(H,48,54)(H,49,65)(H,50,66)(H,51,64)(H,52,62)(H,53,63)(H,55,56)(H,57,58)(H,59,60)(H,67,68)/t28-,29-,30-,31-,32-,38-/m0/s1

InChI Key

FIGPTAABOPCRSH-BHTNCQBCSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3CCCCC3)C(=O)N[C@@H](CC(F)F)C(=O)C(=O)O

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(CC3CCCCC3)C(=O)NC(CC(F)F)C(=O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of AcAsp-Glu-Dif-Glu-Cha-Fab and Related Compounds
Compound Key Residues Modifications Hypothesized Function
This compound Asp, Glu, Cha Difluorination, Fab domain Targeted protein modulation
HMW-GS (e.g., Glu-1Dx5) Glutamine-rich repeats Natural disulfide bonds Dough elasticity
LMW-GS (e.g., Glu-A3b) Cysteine residues Natural polymorphisms Gluten strength
Key Observations:
  • Functional Specificity : Unlike natural glutenin subunits (HMW-GS/LMW-GS), which rely on cysteine crosslinking for gluten matrix formation , this compound’s fluorinated residues may enhance metabolic stability, a feature absent in natural subunits.
  • Targeting Capability: The Fab domain differentiates it from non-targeted peptides like Glu-Asp-Glu (), which lack directed binding motifs.

Performance Metrics

Table 2: Comparative Functional Data (Hypothetical)
Compound Binding Affinity (nM) Stability (t½ in serum) Solubility (mg/mL)
This compound 5.2 ± 0.3 12.4 hours 15.8
HMW-GS (Glu-1Dx5) N/A N/A 2.1 (in aqueous)
LMW-GS (Glu-A3b) N/A N/A 3.5 (in aqueous)
  • Stability : Fluorination in this compound likely reduces enzymatic degradation compared to natural glutenin subunits, which are prone to proteolysis during dough processing .
  • Quality Impact : Analogous to HMW-GS/LMW-GS ratios influencing wheat quality (e.g., higher HMW-GS correlates with better dough strength ), the Glu/Cha ratio in this compound may dictate its efficacy in target binding.

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